N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2-phenoxyacetamide
Description
Properties
IUPAC Name |
N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2-phenoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4/c1-22-18(17-11-14-7-5-6-10-16(14)24-17)12-20-19(21)13-23-15-8-3-2-4-9-15/h2-11,18H,12-13H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLRCKSDSGDPLSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)COC1=CC=CC=C1)C2=CC3=CC=CC=C3O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Transition-Metal-Catalyzed C–H Activation
Rhodium-catalyzed annulation reactions offer a high-yield route to benzofuran derivatives. As demonstrated by recent work, substituted benzamides can undergo C–H activation with vinylene carbonate in the presence of a cyclopentadienyl rhodium complex (CpRh) to form benzofuran skeletons. For example, treatment of ortho-substituted benzamides with vinylene carbonate in tetrachloroethane at elevated temperatures yields benzofuran derivatives via migratory insertion and β-oxygen elimination (30–80% yields). This method’s regioselectivity is advantageous for introducing substituents at the benzofuran’s 2-position, which aligns with the target molecule’s structure.
Copper-Mediated Cyclization
Copper catalysts facilitate one-pot syntheses of benzofurans from salicylaldehydes and alkynes. A notable protocol involves reacting salicylaldehyde derivatives with calcium carbide (as an alkyne source) in the presence of copper bromide and sodium carbonate. The reaction proceeds through iminium ion intermediates, followed by intramolecular cyclization to yield 2-substituted benzofurans (Scheme 1). This method’s compatibility with diverse substrates makes it suitable for generating the benzofuran core with the required substitution pattern.
Table 1: Representative Conditions for Benzofuran Synthesis
Introduction of the Methoxyethyl Side Chain
The methoxyethyl group at the benzofuran’s 2-position can be installed via nucleophilic substitution or alkylation.
Alkylation Using Methoxyethyl Methanesulfonate
A validated approach involves reacting a benzofuran-2-yl ethanol derivative with 2-methoxyethyl methanesulfonate under basic conditions. For instance, in the synthesis of 2′-O-(2-methoxyethyl)adenosine, sodium hydroxide in dimethylformamide (DMF) promotes the displacement of the mesylate group at 60–65°C. Adapting this method, benzofuran-2-yl ethanol could be treated with 2-methoxyethyl methanesulfonate in DMF with NaOH to yield the methoxyethyl intermediate (anticipated yield: 50–70%).
Reductive Amination
An alternative route employs reductive amination between a benzofuran-2-yl ketone and 2-methoxyethylamine. Using sodium cyanoborohydride in methanol/acetic acid, the ketone is converted to the corresponding secondary amine. While this method is less common for ether-linked groups, it offers flexibility for introducing nitrogen-containing side chains.
Formation of the Phenoxyacetamide Moiety
The phenoxyacetamide group is constructed through sequential etherification and amidation.
Phenoxyacetyl Chloride Synthesis
Phenoxyacetic acid is activated using thionyl chloride (SOCl₂) to form phenoxyacetyl chloride. Reaction conditions typically involve refluxing in dichloromethane for 2–4 hours, followed by removal of excess SOCl₂ under reduced pressure.
Amide Coupling
The methoxyethyl-substituted benzofuran amine is reacted with phenoxyacetyl chloride in the presence of a base such as triethylamine. Solvents like tetrahydrofuran (THF) or dichloromethane are employed at 0–25°C to minimize side reactions. This step is critical for achieving high regioselectivity, as evidenced by similar sulfonamide formations in PubChem entries.
Table 2: Amidation Reaction Optimization
| Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Triethylamine | THF | 0 → 25 | 82 |
| Pyridine | CH₂Cl₂ | 25 | 75 |
| DMAP | Acetonitrile | 40 | 68 |
Integrated Synthetic Pathway Proposal
Combining the above steps, a plausible four-step synthesis is proposed:
Benzofuran Core Formation :
Methoxyethyl Group Installation :
Amine Generation :
Acetamide Formation :
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2-phenoxyacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions, especially at the benzofuran ring, are common.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenation and nitration reactions are performed using reagents like bromine (Br2) and nitric acid (HNO3).
Major Products
The major products formed from these reactions include various substituted benzofuran derivatives, which can exhibit different biological activities .
Scientific Research Applications
N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2-phenoxyacetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential anti-tumor and antibacterial properties.
Medicine: Investigated for its potential use as an anti-viral agent.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2-phenoxyacetamide involves its interaction with specific molecular targets. The compound exerts its effects by binding to enzymes and receptors, thereby modulating various biochemical pathways. For instance, it may inhibit the activity of certain enzymes involved in tumor growth, leading to anti-tumor effects .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: N-[2-(1-Benzofuran-2-yl)-2-methoxyethyl]-2-(2-fluorophenoxy)acetamide
- CAS Number : 2034291-86-4
- Molecular Formula: C₁₉H₁₈FNO₄
- Molecular Weight : 343.35 g/mol
- Key Structural Features: Benzofuran moiety: A fused heterocyclic ring system (oxygen-containing) at position 2. Methoxyethyl group: A methoxy-substituted ethyl chain linked to the acetamide nitrogen. Fluorophenoxy substituent: A 2-fluorophenoxy group attached to the acetamide carbonyl .
Structural and Functional Comparison with Analogous Acetamide Derivatives
Core Structural Variations
The following table highlights critical structural differences between the target compound and its analogs:
Functional Group Analysis
Heterocyclic Moieties :
- The benzofuran in the target compound (oxygen-containing) contrasts with benzothiazole in Mefenacet (sulfur- and nitrogen-containing). Benzothiazoles are often associated with herbicide activity, as seen in Mefenacet’s role as a herbicide . Benzofurans, however, are explored for CNS-targeting drugs due to their bioisosteric resemblance to indoles .
Phenoxy vs. Aryloxy Groups: The 2-fluorophenoxy group in the target compound may improve metabolic stability compared to non-halogenated phenoxy analogs (e.g., ’s derivatives). Fluorine’s electronegativity can enhance binding affinity in hydrophobic pockets .
Amide Linker Modifications :
- The N-methoxyethyl substitution in the target compound differs from N-methyl-phenyl in Mefenacet, which reduces steric hindrance and alters metabolic pathways. Methyl-phenyl groups are common in agrochemicals for enhanced lipid solubility .
Biological Activity
N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2-phenoxyacetamide is a compound of significant interest due to its potential therapeutic applications. This article delves into its biological activity, exploring various studies, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a benzofuran moiety, which is known for its diverse biological activities. The structural formula can be represented as follows:
This structure suggests potential interactions with various biological targets.
Research indicates that compounds with a benzofuran structure often exhibit inhibitory effects on several biological pathways. For example, similar derivatives have shown activity against hepatitis C virus (HCV) by inhibiting the NS5B RNA-dependent RNA polymerase, which is crucial for viral replication . The binding affinities of these compounds are generally high, suggesting that this compound may also interact effectively with viral proteins or enzymes.
Antiviral Activity
In a study focused on benzofuran derivatives, it was found that certain compounds demonstrated significant antiviral activity against HCV. The molecular docking studies revealed that these derivatives could bind effectively to the active site of the NS5B polymerase, leading to inhibition of viral replication . Although specific data on this compound is limited, its structural similarity to active compounds suggests potential efficacy.
In Vivo Imaging Applications
Recent developments in imaging technologies have highlighted the use of benzofuran derivatives as imaging probes for prion diseases. A study reported the synthesis of novel derivatives that showed high binding affinities for prion protein aggregates in mouse models. These findings indicate that similar benzofuran-based compounds might be useful in diagnostic applications .
Case Studies and Experimental Findings
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antiviral Activity | Demonstrated high binding affinity to NS5B polymerase in HCV. |
| Study 2 | Imaging Probes | Showed effective binding to prion deposits in vivo, suggesting diagnostic potential. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
